(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Overview
Description
(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.148. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Organic Chemistry
The molecule "(3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol" is closely related to structures that have significance in various scientific research applications, particularly in the field of organic chemistry and materials science. Although direct studies on this exact molecule are scarce, insights can be drawn from related compounds and their applications.
Synthesis of Oxazine Derivatives : Oxazine and benzoxazine compounds, which can be synthesized through related cyclization reactions involving hydroxymethylated oxane derivatives, serve as key intermediates for producing a wide range of pharmaceuticals, dyes, and polymers. The synthesis of these compounds often involves dehydration and cyclization reactions that are fundamental in medicinal chemistry and materials science (Sainsbury, 1991).
Biomass Conversion to Value-added Chemicals : The transformation of biomass-derived furfurals into valuable chemicals, such as furan derivatives, highlights the importance of hydroxymethylated oxane derivatives in sustainable chemistry. These processes are essential for creating renewable sources for fuels, solvents, and polymers, thereby contributing to the development of green chemistry and sustainable materials (Chernyshev et al., 2017).
Thermoelectric Materials : Poly(3,4-ethylenedioxythiophene) (PEDOT) based materials, for instance, represent a class of conductive polymers that have been extensively studied for their thermoelectric properties. Research in this area is focused on enhancing the efficiency of PEDOT-based materials for energy conversion applications, indicating the broader potential of hydroxymethylated derivatives in the development of new energy materials (Yue et al., 2012).
Analytical and Bioactive Applications : Various studies have also explored the use of hydroxymethylated derivatives for analytical purposes, including the determination of antioxidant activity. These compounds play a crucial role in understanding the oxidative stability and potential health benefits of various substances, showcasing the intersection between organic chemistry and biological applications (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
D-galactose-3-13C, also known as (3R,4S,5R,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, is a naturally occurring aldohexose and a C-4 epimer of glucose . It primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The interaction with these targets allows D-galactose-3-13C to play a significant role in various biological processes.
Mode of Action
D-galactose-3-13C interacts with its targets by functioning as a ligand. This interaction enhances cellular uptake, thereby improving drug delivery to the intended target cells . The compound’s mode of action is largely based on its ability to be recognized and bound by specific receptors on the target cells.
Biochemical Pathways
D-galactose-3-13C is involved in several biochemical pathways. It is incorporated into drug molecules as a tracer for quantitation during the drug development process . It is also used in the study of galactose metabolism . The affected pathways and their downstream effects are complex and involve a variety of biological processes.
Pharmacokinetics
The pharmacokinetic properties of D-galactose-3-13C are influenced by its chemical structure and the nature of its interaction with target cells. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of D-galactose-3-13C’s action are diverse and depend on the specific biological context. For instance, in the field of drug delivery, the direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KAMBVTKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([13C@@H]([C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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